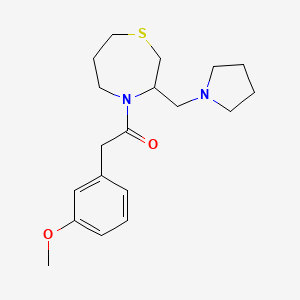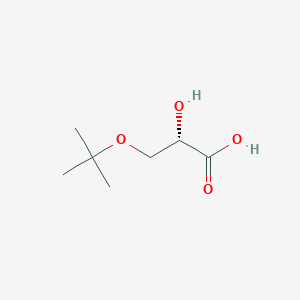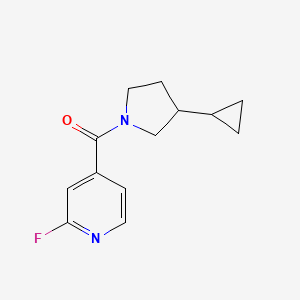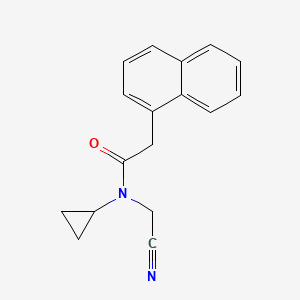![molecular formula C24H22N2O4S2 B2529905 N-bencil-N-(6-metoxibenzo[d]tiazol-2-il)-2-tosil-acetamida CAS No. 900004-82-2](/img/structure/B2529905.png)
N-bencil-N-(6-metoxibenzo[d]tiazol-2-il)-2-tosil-acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the benzothiazole ring system, along with the tosyl and methoxy groups, contributes to the compound’s unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide is the cyclooxygenase enzymes, specifically COX-1 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The affected pathway is the arachidonic acid pathway. By inhibiting COX enzymes, N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide disrupts the production of prostaglandins, leading to a decrease in inflammation .
Result of Action
The molecular and cellular effects of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by condensing 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Benzylation: The benzyl group is introduced by reacting the intermediate with benzyl chloride in the presence of a base like sodium hydride.
Tosylation: The final step involves the tosylation of the acetamide group using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tosyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-6-methoxybenzo[d]thiazol-2-amine
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(6-methoxybenzo[d]thiazol-2-yl)-2-morpholinoacetamide
Uniqueness
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide is unique due to the presence of both the tosyl and methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other benzothiazole derivatives.
Propiedades
IUPAC Name |
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-17-8-11-20(12-9-17)32(28,29)16-23(27)26(15-18-6-4-3-5-7-18)24-25-21-13-10-19(30-2)14-22(21)31-24/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLYYQLRWCWGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/new.no-structure.jpg)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)

![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)
![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)



![3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2529839.png)




![5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2529845.png)
